molecular formula C11H21BO2 B1421300 (4-Pentylcyclohex-1-en-1-yl)boronic acid CAS No. 1072946-31-6

(4-Pentylcyclohex-1-en-1-yl)boronic acid

Cat. No. B1421300
M. Wt: 196.1 g/mol
InChI Key: FNIVZIHUKLFDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Pentylcyclohex-1-en-1-yl)boronic acid” is a boronic acid derivative . It has the molecular formula C11H21BO2 and a molecular weight of 196.09 . It is used for research and development purposes .

Scientific Research Applications

Catalytic Properties and Chemical Reactions

Boronic acids, including (4-Pentylcyclohex-1-en-1-yl)boronic acid, are versatile in chemistry, notably in catalysis. They are used in enantioselective reactions, such as the aza-Michael addition, which is vital for synthesizing densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Biomedical Applications

Boronic acid polymers demonstrate significant promise in biomedical fields, including treating diseases like HIV, obesity, diabetes, and cancer. Their unique reactivity and solubility make them useful in developing new biomaterials (Cambre & Sumerlin, 2011).

Nanoparticle Functionalization

Phenylboronic-acid-modified nanoparticles are gaining attention for biological and biomedical applications, such as potential antiviral therapeutics against viruses like Hepatitis C (Khanal et al., 2013).

Sensing Applications

Boronic acids are crucial in sensing applications due to their interactions with diols and Lewis bases. They are used in a range of sensing technologies, from biological labeling to the development of therapeutics (Lacina, Skládal, & James, 2014).

Fluorescent Chemosensors

The unique interaction of boronic acid with diols has been exploited to develop fluorescent sensors for probing carbohydrates and bioactive substances. This research is crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Lewis Acid Catalysis

Boronic acids like (4-Pentylcyclohex-1-en-1-yl)boronic acid are also used as catalysts in various organic reactions. They enable electrophilic and nucleophilic modes of activation in organic reactions, contributing to more efficient and selective chemical processes (Hall, 2019).

Safety And Hazards

“(4-Pentylcyclohex-1-en-1-yl)boronic acid” should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided . In case of accidental exposure, appropriate first aid measures should be taken .

Future Directions

Boronic acids, including “(4-Pentylcyclohex-1-en-1-yl)boronic acid”, have gained significant attention in the scientific community. They have shown promise in various applications, including as sensors and delivery systems . Extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(4-pentylcyclohexen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h8,10,13-14H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIVZIHUKLFDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CCC(CC1)CCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674488
Record name (4-Pentylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Pentylcyclohex-1-en-1-yl)boronic acid

CAS RN

1072946-31-6
Record name (4-Pentylcyclohex-1-en-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Pentylcyclohex-1-en-1-yl)boronic acid
Reactant of Route 2
(4-Pentylcyclohex-1-en-1-yl)boronic acid
Reactant of Route 3
(4-Pentylcyclohex-1-en-1-yl)boronic acid
Reactant of Route 4
(4-Pentylcyclohex-1-en-1-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(4-Pentylcyclohex-1-en-1-yl)boronic acid
Reactant of Route 6
(4-Pentylcyclohex-1-en-1-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.